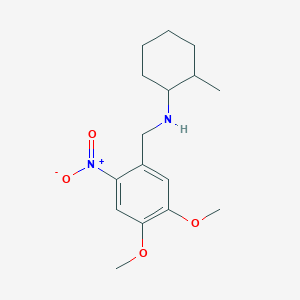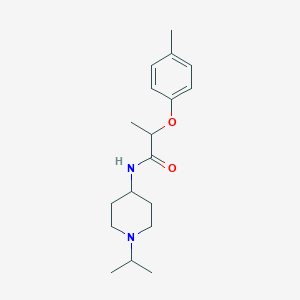![molecular formula C17H27NO6 B5084985 N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5084985.png)
N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly known by its brand name, Duloxetine, which is used for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.
Mecanismo De Acción
The mechanism of action of N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate involves the inhibition of the reuptake of serotonin and norepinephrine in the brain, leading to an increase in their levels in the synaptic cleft. This results in enhanced neurotransmission and regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects
N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the regulation of gene expression, and the modulation of immune function. It has also been shown to have a positive effect on neuroplasticity, which is the brain's ability to adapt and change in response to environmental stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has a number of advantages for use in lab experiments, including its well-established mechanism of action and its ability to modulate a number of biochemical and physiological processes. However, it also has some limitations, such as its potential for off-target effects and its limited efficacy in some patient populations.
Direcciones Futuras
There are a number of future directions for research on N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, including the investigation of its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and obsessive-compulsive disorder. In addition, further research is needed to determine the optimal dosing and duration of treatment for different patient populations, as well as the potential for combination therapy with other medications. Finally, there is a need for continued research into the biochemical and physiological effects of N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, in order to better understand its mechanism of action and potential for therapeutic use.
Métodos De Síntesis
The synthesis of N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate involves the reaction of 2-chloro-N-methyl-3-(2,6-xylyloxy)propan-1-amine with ethylene glycol in the presence of a base to form the intermediate, N-methyl-3-(2,6-xylyloxy)propan-1-amine ethylene glycol ketal. The ketal is then reacted with oxalic acid to form the final product, N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate.
Aplicaciones Científicas De Investigación
N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been extensively studied for its therapeutic effects in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain. It has been shown to be effective in reducing symptoms of depression and anxiety, as well as improving pain management in patients with neuropathic pain. In addition, it has also been investigated for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and obsessive-compulsive disorder.
Propiedades
IUPAC Name |
N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-12(2)16-8-9-17-10-11-18-15-13(3)6-5-7-14(15)4;3-1(4)2(5)6/h5-7,12,16H,8-11H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHLEGRQBHFFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5084903.png)
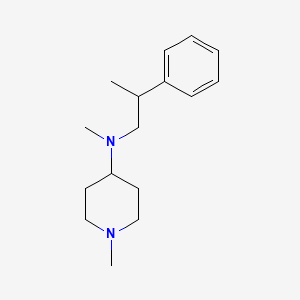
![2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5084915.png)
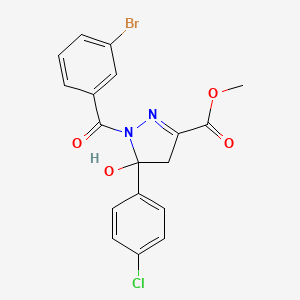
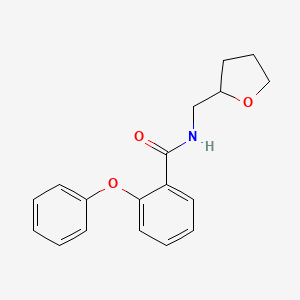
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5084936.png)
![2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5084940.png)

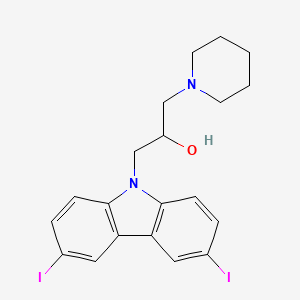
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5084972.png)
